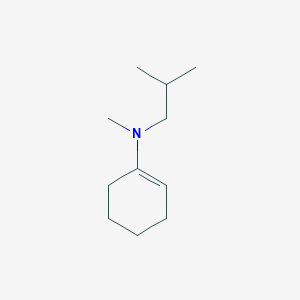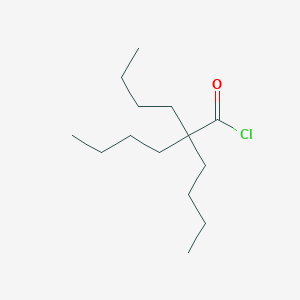
2,2-Dibutylhexanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutylhexanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is an acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibutylhexanoyl chloride can be synthesized through the reaction of 2,2-dibutylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents like thionyl chloride or phosphorus trichloride (PCl3). The reaction is conducted in a controlled environment to ensure safety and efficiency, with the by-products being carefully managed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutylhexanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dibutylhexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
2,2-Dibutylhexanoyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-dibutylhexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. This mechanism is common for acyl chlorides and involves the formation of a covalent bond between the carbonyl carbon and the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibutylhexanoic acid: The parent carboxylic acid from which 2,2-dibutylhexanoyl chloride is derived.
2,2-Dibutylhexanol: The corresponding alcohol obtained by reduction.
2,2-Dibutylhexanamide: The amide formed by reaction with amines.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions highlights its versatility in chemical research and industrial applications .
Propriétés
Numéro CAS |
52061-79-7 |
|---|---|
Formule moléculaire |
C14H27ClO |
Poids moléculaire |
246.81 g/mol |
Nom IUPAC |
2,2-dibutylhexanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
RKPSPRBQDXXYPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(CCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



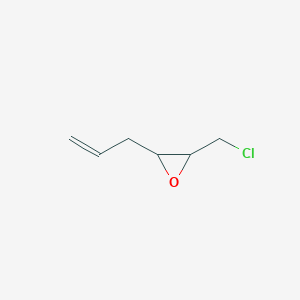


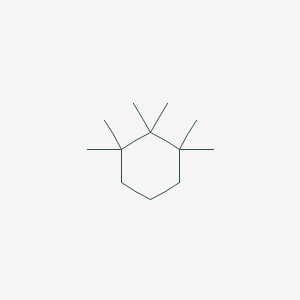
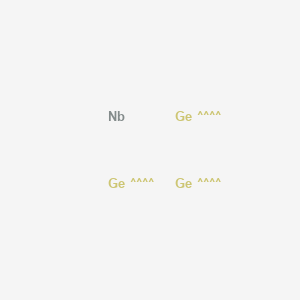


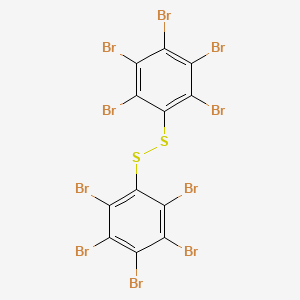
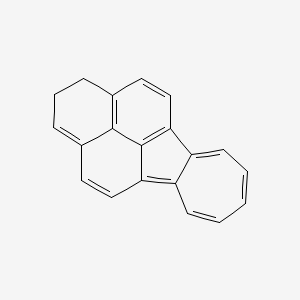
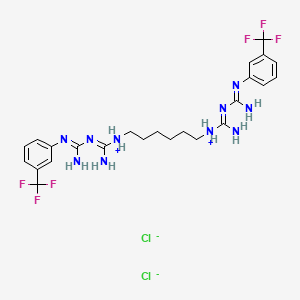
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
